molecular formula C9H14O B12561656 4-Oxatricyclo[5.2.1.0~3,5~]decane CAS No. 166377-87-3

4-Oxatricyclo[5.2.1.0~3,5~]decane

Cat. No.: B12561656
CAS No.: 166377-87-3
M. Wt: 138.21 g/mol
InChI Key: ZSDXMIUNWWDRJM-UHFFFAOYSA-N
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Description

4-Oxatricyclo[5210~3,5~]decane is a polycyclic compound with a unique structure that includes an oxygen atom within its tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxatricyclo[5.2.1.0~3,5~]decane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. One common method involves the reaction of maleic anhydride with dicyclopentadiene under heat to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Oxatricyclo[5.2.1.0~3,5~]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 4-Oxatricyclo[5.2.1.0~3,5~]decane exerts its effects involves interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. These interactions can modulate calcium influx and protect neuronal cells from excitotoxicity . Molecular docking studies have shown that the compound can bind to these receptors in a manner similar to known neuroprotective agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxatricyclo[5210~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system

Properties

CAS No.

166377-87-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

4-oxatricyclo[5.2.1.03,5]decane

InChI

InChI=1S/C9H14O/c1-2-7-3-6(1)4-8-9(5-7)10-8/h6-9H,1-5H2

InChI Key

ZSDXMIUNWWDRJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC3C(C2)O3

Origin of Product

United States

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